molecular formula C19H18ClF3N2O2 B2628687 3-(3-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034500-38-2

3-(3-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Cat. No. B2628687
CAS RN: 2034500-38-2
M. Wt: 398.81
InChI Key: VCIAGANGMZZCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H18ClF3N2O2 and its molecular weight is 398.81. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • The molecular structure and spectroscopic properties of related compounds have been extensively studied. For instance, Sivakumar et al. (2021) conducted a combined experimental and theoretical vibrational study on a similar compound, focusing on its geometrical parameters, fundamental modes of vibrations, HOMO-LUMO energy distribution, and Molecular Electrostatic Potential (MEP). Their research also included molecular docking and antimicrobial activity assessments, highlighting the compound's antibacterial and antifungal effects (Sivakumar et al., 2021).

Antioxidant Properties

  • Bekircan et al. (2008) synthesized a series of derivatives and evaluated their antioxidant and antiradical activities. This study contributes to understanding the potential health benefits and applications of these compounds in preventing or treating oxidative stress-related conditions (Bekircan et al., 2008).

Nonlinear Optical Properties

  • Shkir et al. (2018) assessed the significant electro-optic properties of a novel chalcone derivative closely related to the target compound using computational methods. Their study focused on the molecule's electronic band gap, HOMO-LUMO gap, electrostatic potential maps, and second and third harmonic generation studies, indicating potential applications in optoelectronic device fabrications (Shkir et al., 2018).

Synthesis and Application in Organic Chemistry

  • El-Abadelah et al. (2018) achieved a synthesis involving oxidative coupling reactions coordinated to palladium(II), showcasing the compound's role in synthesizing Pd-complexes with potential applications in organic synthesis and catalysis (El-Abadelah et al., 2018).

Crystal Structures and Supramolecular Interactions

  • de Souza et al. (2015) determined the crystal structures of isomeric compounds, focusing on their supramolecular arrangements generated from various interactions. This study provides insights into the structural basis for the properties and potential applications of these compounds in materials science (de Souza et al., 2015).

properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O2/c20-15-3-1-2-13(10-15)4-5-18(26)25-9-7-16(12-25)27-17-11-14(6-8-24-17)19(21,22)23/h1-3,6,8,10-11,16H,4-5,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIAGANGMZZCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.